molecular formula C23H16 B13741281 DIBENZ(a,h)ANTHRACENE, 7-METHYL- CAS No. 15595-02-5

DIBENZ(a,h)ANTHRACENE, 7-METHYL-

Cat. No.: B13741281
CAS No.: 15595-02-5
M. Wt: 292.4 g/mol
InChI Key: DDUMBJDETNYCKX-UHFFFAOYSA-N
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Description

DIBENZ(a,h)ANTHRACENE, 7-METHYL- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H14. It is a derivative of dibenz[a,h]anthracene, which consists of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZ(a,h)ANTHRACENE, 7-METHYL- typically involves the methylation of dibenz[a,h]anthracene. This can be achieved through various methods, including Friedel-Crafts alkylation, where dibenz[a,h]anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of DIBENZ(a,h)ANTHRACENE, 7-METHYL- often involves the distillation of coal tar, a byproduct of coal processing. The compound is then isolated and purified through a series of chemical processes, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

DIBENZ(a,h)ANTHRACENE, 7-METHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, nitro compounds, and halogenated derivatives .

Scientific Research Applications

DIBENZ(a,h)ANTHRACENE, 7-METHYL- has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.

    Biology: The compound is studied for its genotoxic effects and its ability to intercalate into DNA, causing mutations.

    Medicine: Research is conducted on its potential carcinogenic properties and its role in cancer development.

    Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which DIBENZ(a,h)ANTHRACENE, 7-METHYL- exerts its effects involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potentially causing cancer. The compound primarily targets the DNA in cells, interfering with replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • DIBENZ(a,j)ANTHRACENE
  • BENZO(a)PYRENE
  • 7,12-DIMETHYLBENZ(a)ANTHRACENE

Uniqueness

DIBENZ(a,h)ANTHRACENE, 7-METHYL- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other PAHs, it has distinct genotoxic properties and a unique mechanism of action involving DNA intercalation .

Properties

CAS No.

15595-02-5

Molecular Formula

C23H16

Molecular Weight

292.4 g/mol

IUPAC Name

14-methylnaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C23H16/c1-15-19-13-12-16-6-2-4-8-20(16)22(19)14-18-11-10-17-7-3-5-9-21(17)23(15)18/h2-14H,1H3

InChI Key

DDUMBJDETNYCKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52

Origin of Product

United States

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